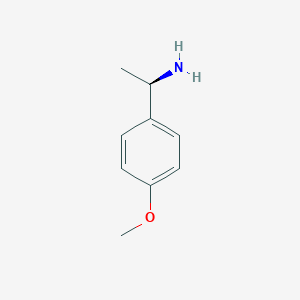

(R)-(+)-1-(4-Methoxyphenyl)ethylamine

描述

®-(+)-1-(4-Methoxyphenyl)ethylamine is an organic compound with the molecular formula C9H13NO. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1-(4-Methoxyphenyl)ethylamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the reduction of 4-methoxyphenylacetone using a chiral reducing agent to obtain the desired enantiomer .

Industrial Production Methods

Industrial production methods for ®-(+)-1-(4-Methoxyphenyl)ethylamine often involve large-scale reductive amination processes. These methods utilize catalysts and specific reaction conditions to ensure high yield and enantiomeric purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

化学反应分析

Types of Reactions

®-(+)-1-(4-Methoxyphenyl)ethylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding imine or nitrile.

Reduction: It can be reduced to form the corresponding amine or alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce amines or alcohols .

科学研究应用

Synthetic Applications

1. Diastereo- and Enantioselective Michael Addition Reactions

One of the primary applications of (R)-(+)-1-(4-Methoxyphenyl)ethylamine is in Michael addition reactions , where it acts as a nucleophile. The resulting products inherit the chiral information from the starting material, leading to the formation of enantiopure or diastereomerically enriched compounds. This method is crucial for synthesizing various chiral compounds with specific biological activities .

2. Synthesis of Hemicryptophanes

This compound is instrumental in synthesizing enantiopure hemicryptophanes , which are utilized for recognizing glucopyranosides. The high selectivity achieved in this synthesis underscores the compound's effectiveness in asymmetric synthesis .

3. Preparation of Thiazoles

The compound has also been employed in the preparation of thiazoles , showcasing its versatility in generating heterocyclic compounds through various synthetic pathways .

Biological Applications

1. Interaction with Biological Targets

Research indicates that this compound interacts selectively with proteins involved in cytosolic calcium signaling , suggesting potential therapeutic applications in conditions related to calcium dysregulation. Its binding affinity to these proteins highlights its relevance in pharmacological research .

2. Implications in HIV Research

Studies have shown that this compound may influence pathways related to HIV infection , making it a candidate for further exploration in virology research and potential therapeutic development.

Case Studies

Several studies have documented the successful application of this compound:

- A study demonstrated its use in synthesizing hemicryptophanes, achieving high enantiomeric purity and selectivity, essential for applications in molecular recognition.

- Another investigation highlighted its role in Michael addition reactions, leading to the efficient formation of chiral products that are pivotal for pharmaceutical development .

作用机制

The mechanism of action of ®-(+)-1-(4-Methoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

相似化合物的比较

Similar Compounds

Some compounds similar to ®-(+)-1-(4-Methoxyphenyl)ethylamine include:

(S)-(-)-1-(4-Methoxyphenyl)ethylamine: The enantiomer of the compound, with opposite chirality.

4-Methoxyphenylacetone: A precursor in the synthesis of ®-(+)-1-(4-Methoxyphenyl)ethylamine.

4-Methoxyphenylacetic acid: Another related compound with similar structural features.

Uniqueness

®-(+)-1-(4-Methoxyphenyl)ethylamine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in various applications, particularly in the synthesis of chiral pharmaceuticals and fine chemicals .

生物活性

(R)-(+)-1-(4-Methoxyphenyl)ethylamine, also known as 4-methoxy-α-methylbenzylamine, is a chiral amine with significant biological activity and diverse applications in organic synthesis and pharmacology. This article explores its biological properties, mechanisms of action, and implications for therapeutic use, supported by data tables and relevant case studies.

- Molecular Formula : C₉H₁₃NO

- Molecular Weight : 151.21 g/mol

- CAS Number : 22038-86-4

- Solubility : Approximately 10 g/L in water

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interaction with specific protein targets involved in critical cellular processes:

- Calcium Signaling : Studies indicate that this compound interacts with proteins that regulate cytosolic calcium levels, suggesting potential applications in conditions related to calcium dysregulation.

- Antiviral Activity : Research highlights its relevance in virology, particularly concerning HIV infection pathways. The compound's structural features may allow it to interfere with viral replication mechanisms.

- Asymmetric Synthesis : Its chiral nature enables it to serve as a nucleophile in Michael addition reactions, producing enantiopure compounds that are crucial for synthesizing biologically active molecules.

Biological Activity Data

The following table summarizes the biological activities and effects of this compound based on recent studies:

Case Study 1: Antiviral Properties

A study investigating the antiviral properties of this compound found that it significantly reduced HIV replication in vitro. The compound's ability to bind to viral proteins was attributed to its unique structural configuration, which enhances its interaction with the target molecules involved in viral entry and replication pathways.

Case Study 2: Calcium Dysregulation

Research focusing on the effects of this compound on calcium signaling revealed that it modulates the activity of calcium channels. This modulation was linked to potential therapeutic benefits in conditions such as cardiac arrhythmias and neurodegenerative diseases where calcium homeostasis is disrupted.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-(-)-1-(4-Methoxyphenyl)ethylamine | C₉H₁₃NO | Opposite chirality; different reactivity profiles |

| 1-(3-Methoxyphenyl)ethylamine | C₉H₁₃NO | Methoxy group at position 3; differing activities |

| 4-Methoxybenzylamine | C₉H₁₃NO | Lacks ethyl group; used in different synthetic pathways |

The differences in chirality and structural modifications lead to varied biological interactions and efficacy profiles among these compounds.

属性

IUPAC Name |

(1R)-1-(4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDGKQNNPKXKII-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348903 | |

| Record name | (R)-(+)-1-(4-Methoxyphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22038-86-4 | |

| Record name | (+)-1-(4-Methoxyphenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22038-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-1-(4-Methoxyphenyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022038864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-1-(4-Methoxyphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (R)-1-(4-Methoxyphenyl)ethylamine contribute to the synthesis of chiral compounds?

A1: (R)-1-(4-Methoxyphenyl)ethylamine plays a crucial role in the synthesis of enantiopure C2-symmetric 2,5-diethynylpyrrolidines []. This is achieved through a multi-step process:

Q2: Can you explain the crystal structure formation of salts involving (R)-1-(4-Methoxyphenyl)ethylamine and its impact?

A2: Research shows that the para-substituent on the phenyl ring of (R)-1-arylethylamines, like the methoxy group in (R)-1-(4-Methoxyphenyl)ethylamine, influences the crystal structure of salts formed with (R)-2-methoxy-2-(1-naphthyl)propanoic acid [(R)-MαNP acid] [].

- Impact of Substituent Size: Salts with smaller para-substituents (like fluorine) and those with larger ones (like methoxy and chlorine) crystallize in different space groups (P21 and C2, respectively) []. This highlights the significant role of the methoxy group in (R)-1-(4-Methoxyphenyl)ethylamine in dictating the final crystal packing and potentially impacting its physical properties.

Q3: Beyond its role in chiral synthesis, are there other applications of (R)-1-(4-Methoxyphenyl)ethylamine?

A3: Yes, (R)-1-(4-Methoxyphenyl)ethylamine has been utilized in constructing optically active multilayer films []. When reacted with poly(ethylene-alt-maleic acid) (PEMA), it forms a chiral polyelectrolyte (PEMA-PMEA). This PEMA-PMEA can then be assembled layer-by-layer with poly(allylamine hydrochloride), creating a multilayer film with distinct optical activity, as confirmed through circular dichroism spectroscopy []. This highlights the potential of (R)-1-(4-Methoxyphenyl)ethylamine in developing novel materials with specific optical properties for various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。